molecular formula C17H15NO B14498746 2-(3-Ethylphenoxy)quinoline CAS No. 65126-53-6

2-(3-Ethylphenoxy)quinoline

Cat. No.: B14498746
CAS No.: 65126-53-6
M. Wt: 249.31 g/mol
InChI Key: DYQDXRIVUJKEDD-UHFFFAOYSA-N
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Description

2-(3-Ethylphenoxy)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. The compound features a quinoline core with a 3-ethylphenoxy substituent, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(3-Ethylphenoxy)quinoline, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic Substitution: Reagents like alkyl halides and thiols are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, electrophilic substitution can yield halogenated or nitrated quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenoxy)quinoline involves its interaction with specific molecular targets. Quinoline derivatives can act by:

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: A derivative with a phenyl substituent.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.

Uniqueness: 2-(3-Ethylphenoxy)quinoline is unique due to the presence of the 3-ethylphenoxy substituent, which can enhance its biological activity and specificity compared to other quinoline derivatives .

Properties

CAS No.

65126-53-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(3-ethylphenoxy)quinoline

InChI

InChI=1S/C17H15NO/c1-2-13-6-5-8-15(12-13)19-17-11-10-14-7-3-4-9-16(14)18-17/h3-12H,2H2,1H3

InChI Key

DYQDXRIVUJKEDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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